2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE
Description
2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE is an organic compound with the molecular formula C7H4F3NO It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to an acetonitrile group
Properties
IUPAC Name |
2-[5-(trifluoromethyl)furan-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGZEYMFUHGDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE typically involves the reaction of 5-(trifluoromethyl)-2-furancarboxaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group and furan ring can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted furans, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the furan ring and nitrile group, enables the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: This compound shares structural similarities with 2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE but contains a pyridine ring instead of a furan ring.
5-(Trifluoromethyl)-2-furancarboxaldehyde: This precursor compound is used in the synthesis of this compound and has similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-[5-(Trifluoromethyl)furan-2-yl]acetonitrile is a compound characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group and an acetonitrile moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.
- IUPAC Name : this compound
- Molecular Formula : C7H4F3NO
- Molecular Weight : 175.11 g/mol
The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits moderate antimicrobial activity against Candida albicans, a common fungal pathogen. This suggests potential applications in antifungal therapies, although further research is required to elucidate the specific mechanisms of action and efficacy against other pathogens.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can often be explained through their structure:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group (-CF3) | Enhances lipophilicity and metabolic stability |
| Furan Ring | Contributes to electron delocalization and reactivity |
| Acetonitrile Moiety | Potentially involved in hydrogen bonding interactions |
The combination of these features may enhance the interaction of the compound with biological targets, leading to increased potency.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have shown that this compound has a moderate inhibitory effect on Candida albicans, suggesting a pathway for developing antifungal agents based on this scaffold.
- Cytotoxicity Assessments : Related furan compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, certain benzofuran derivatives exhibited high selectivity and potency against human cancer cell lines, suggesting that similar mechanisms might be exploitable in this compound .
- Mechanistic Studies : Although specific mechanisms for this compound remain to be fully characterized, studies on analogous compounds indicate that they may interfere with critical cellular processes such as apoptosis and cell cycle regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
